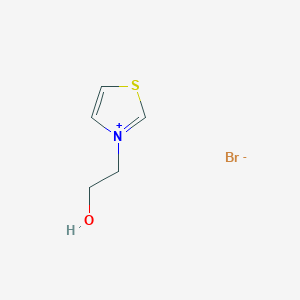

3-(2-Hydroxyethyl)thiazolium bromide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thiazolium compounds often involves the quaternization of suitable precursors, such as thiazole derivatives, with alkylating agents. For instance, poly[3-[6-(N-methylimidazolium)hexyl]-2,5-thiophene] bromide, a conjugated polyelectrolyte, is synthesized using a Grignard metathesis route, followed by quaternization of bromohexyl side groups with N-methylimidazole (Knaapila et al., 2011). Similarly, hydroxy-functionalized imidazolium bromides are synthesized for use as catalysts in the cycloaddition of CO2 and epoxides (Anthofer et al., 2015).

Molecular Structure Analysis

The molecular structure of thiazolium compounds can be quite complex, involving various interactions. For example, the structure of thiamine bromide sesquihydrate, a compound related to thiazolium bromides, shows bromide ions held by neighboring thiamine molecules through hydrogen bonds and electrostatic interactions (Hu & Zhang, 1992).

Chemical Reactions and Properties

Thiazolium bromides participate in a range of chemical reactions, including cycloadditions and condensations, to produce a variety of compounds. For example, 3-(2-hydroxyl-ethyl)-1-propylimidazolium bromide has been used as an efficient catalyst for the synthesis of cyclic carbonates from CO2 and epoxides (Dai et al., 2010).

Physical Properties Analysis

The physical properties of thiazolium bromides, such as solubility, melting point, and crystalline structure, are crucial for their applications. The formation of thermotropic smectic liquid crystals by 3-hexadecylimidazolium bromide highlights the unique self-assembly and structural ordering of these compounds (Li et al., 2011).

Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis : Optically active thiazolium salts, including variants of 3-(2-Hydroxyethyl)thiazolium bromide, are known to catalyze benzoin condensation in micellar two-phase media. These compounds demonstrate varying catalytic activities and optical purities in asymmetric inductions (Tagaki, Tamura, & Yano, 1980).

Pharmaceutical Applications : Some derivatives of 3-(2-Hydroxyethyl)thiazolium bromide, like imidazo[2,1-b]thiazolium bromides, show analgesic and anti-inflammatory properties. Among these, 3-methyl-6-(p-tolyl)-7-phenylimidazo[2,1-b] thiazolium bromide exhibits strong activity (Chumakov et al., 1999).

Chemical Properties and Reactions : Research indicates that thiazolium salts with electron-withdrawing substituents, including 3-(2-Hydroxyethyl)thiazolium bromide, can form stable rearranged dimers, highlighting their nucleophilic carbene nature in aprotic basic solutions (Doughty & Risinger, 1987).

Synthesis of Complex Organic Compounds : An efficient method for synthesizing 2-aryl-1,4-diketones from both aromatic and aliphatic aldehydes uses bis-5-(2-hydroxyethyl)-1,3-thiazolium bromide/Et3N system. This method is significant for preparing complex organic structures (Reddy et al., 2012).

Corrosion Inhibition : Thiamine hydrochloride, which contains a 3-(2-Hydroxyethyl)thiazolium moiety, is effective in inhibiting copper corrosion in nitric acid solutions, demonstrating its potential as a green corrosion inhibitor (Abiola et al., 2011).

Luminescence in Solid State : Complexes bearing a functionalized N-heterocyclic carbene related to 3-(2-Hydroxyethyl)thiazolium exhibit luminescence in the solid state due to weak metal-metal interactions, showcasing potential applications in luminescent materials (Leitner, List, & Monkowius, 2011).

Safety And Hazards

The safety data sheet for a similar compound, “3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-(1,3-thiazol-3-ium-3-yl)ethanol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8NOS.BrH/c7-3-1-6-2-4-8-5-6;/h2,4-5,7H,1,3H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZANVUAQQTZJHP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=[N+]1CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551892 | |

| Record name | 3-(2-Hydroxyethyl)-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Hydroxyethyl)thiazolium bromide | |

CAS RN |

103768-99-6 | |

| Record name | 3-(2-Hydroxyethyl)-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)

![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)

![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)

![Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B34464.png)